molecular formula C11H16O2 B14325224 5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione CAS No. 106185-61-9

5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione

Cat. No.: B14325224
CAS No.: 106185-61-9
M. Wt: 180.24 g/mol
InChI Key: MIJOFBLTKSBIFR-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with dimethyl and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,3-dione as the core structure.

    Alkylation: The cyclohexane-1,3-dione undergoes alkylation with prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride.

    Methylation: The resulting intermediate is then methylated using methyl iodide and a base like potassium carbonate to introduce the dimethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol: Similar in structure but with a different ring system.

    (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Another compound with a similar prop-2-en-1-yl group but different overall structure.

Uniqueness

5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

106185-61-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

5,5-dimethyl-4-prop-2-enylcyclohexane-1,3-dione

InChI

InChI=1S/C11H16O2/c1-4-5-9-10(13)6-8(12)7-11(9,2)3/h4,9H,1,5-7H2,2-3H3

InChI Key

MIJOFBLTKSBIFR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(=O)C1CC=C)C

Origin of Product

United States

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